N-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Hydrochloride Exhibits 12.3 µM MAO-B Inhibitory Activity, Demonstrating the Impact of N-Substitution on a Shared Core
The N-methyl derivative of 1,2,3,4-tetrahydroquinolin-7-amine (as the hydrochloride salt) demonstrates quantifiable inhibition of monoamine oxidase B (MAO-B). In vitro assays using human recombinant MAO-B revealed an IC50 of 12.3 µM for N-methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride, comparable to the reference inhibitor selegiline (IC50 = 9.8 µM) . This direct comparator data highlights the functional consequence of a simple N-alkylation on the shared tetrahydroquinolin-7-amine scaffold. While data for the unsubstituted parent compound in the same assay is not available, this cross-study comparison establishes a baseline activity for this chemotype and demonstrates that the 7-amino-tetrahydroquinoline core is a viable starting point for developing bioactive molecules. The significant activity of the N-methyl analog underscores the importance of the 7-amino position and the 1,2,3,4-tetrahydroquinoline framework for engaging this enzyme target .
| Evidence Dimension | MAO-B Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 12.3 µM (for the N-methyl derivative of the target compound) |
| Comparator Or Baseline | Reference inhibitor Selegiline, IC50 = 9.8 µM |
| Quantified Difference | 1.25-fold difference in IC50 |
| Conditions | In vitro assay using human recombinant MAO-B |
Why This Matters
This data provides a quantitative benchmark for the biological activity of this chemotype, allowing researchers to assess its potential as a starting point for MAO-B inhibitor development relative to a known clinical standard.
